molecular formula C11H14 B063118 2-Methyl-3-(2-methylphenyl)-1-propene CAS No. 188404-16-2

2-Methyl-3-(2-methylphenyl)-1-propene

Cat. No. B063118
CAS RN: 188404-16-2
M. Wt: 146.23 g/mol
InChI Key: JDFFFYNJWMYRJE-UHFFFAOYSA-N
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Description

“2-Methyl-3-(2-methylphenyl)-1-propene” is also known as Methaqualone . It is a synthetic sedative best known for its medical and recreational popularity in the 1970s . It’s a compound of the quinazolinone class .


Synthesis Analysis

Methaqualone and its analogues are being synthesized and distributed on the illicit market . They are designed to mimic the effects of methaqualone, existing in a legal gray area that circumvents the restrictions on controlled methaqualone .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(2-methylphenyl)-1-propene” is a bicyclic structure containing a phenyl ring bound to another six-membered ring with two nitrogen members and a ketone group bound to R 4 . In methaqualone, this structure is substituted at R 2 with a methyl group .


Chemical Reactions Analysis

The pyrrolidine ring, which is a part of the structure of “2-Methyl-3-(2-methylphenyl)-1-propene”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-3-(2-methylphenyl)-1-propene” is 148.2017 . The molecular formula is C10H12O .

Scientific Research Applications

Selective Hydrogenation

“2-Methyl-3-(2-methylphenyl)-1-propene” can be used in the selective hydrogenation process. The efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd(0) active centers .

Synthesis of 2-methyl-3-phenylpropanol

“2-Methyl-3-(2-methylphenyl)-1-propene” is a carboxylic acid building block. It participates in the synthesis of 2-methyl-3-phenylpropanol . This compound is used in the production of various pharmaceuticals and fine chemicals .

Development of Urease Inhibitors

In pharmaceutical chemistry, the thiourea skeleton plays a vital role. “2-Methyl-3-(2-methylphenyl)-1-propene” can be used in the development and discovery of novel urease inhibitors .

Environmental Applications

The development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors addresses environmental problems of fine organic synthesis . This is particularly important in reducing the large quantities of reagents and byproducts .

Catalyst Stability Research

“2-Methyl-3-(2-methylphenyl)-1-propene” can be used in research related to catalyst stability. For instance, the stability of the catalyst during the reaction of hydrogenation of 2-methyl-3-butyn 2-ol was studied .

Microreactor Applications

This compound can be used in the development of thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors .

Safety and Hazards

Methaqualone, which is “2-Methyl-3-(2-methylphenyl)-1-propene”, has been associated with several alarming cases of poisoning . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data .

properties

IUPAC Name

1-methyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFFFYNJWMYRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622319
Record name 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188404-16-2
Record name 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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